molecular formula C11H8BrCl2N3O B5536649 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5536649
M. Wt: 349.01 g/mol
InChI Key: HMLQWIXVCCYXMB-UHFFFAOYSA-N
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Description

4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the dichlorophenyl group: This step involves the coupling of the brominated pyrazole with a dichlorophenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can lead to the formation of reduced amide derivatives.

Scientific Research Applications

4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Inducing apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-bromo-N-(2,4-dichlorophenyl)benzamide: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical properties and biological activities.

    2-bromo-1-(2,5-dichlorophenyl)ethanone: This compound has a simpler structure and different functional groups, leading to distinct reactivity and applications.

Properties

IUPAC Name

4-bromo-N-(2,5-dichlorophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2N3O/c1-17-5-7(12)10(16-17)11(18)15-9-4-6(13)2-3-8(9)14/h2-5H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQWIXVCCYXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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